molecular formula C17H22FN3O4 B13026791 ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate

ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate

Cat. No.: B13026791
M. Wt: 351.4 g/mol
InChI Key: ZVTCVYXOCHIRQN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the amino and fluoro substituents. The tert-butoxy group is then added through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

  • Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-chloro-1H-indole-3-carboxylate
  • Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-bromo-1H-indole-3-carboxylate

Uniqueness

What sets ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H22FN3O4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 2-amino-5-fluoro-7-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1H-indole-3-carboxylate

InChI

InChI=1S/C17H22FN3O4/c1-5-24-16(23)13-10-6-9(18)7-11(14(10)21-15(13)19)20-8-12(22)25-17(2,3)4/h6-7,20-21H,5,8,19H2,1-4H3

InChI Key

ZVTCVYXOCHIRQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2NCC(=O)OC(C)(C)C)F)N

Origin of Product

United States

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